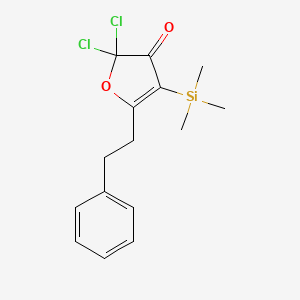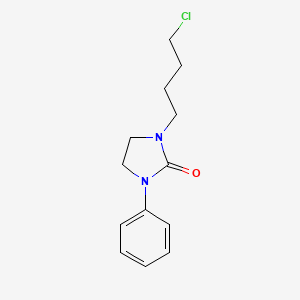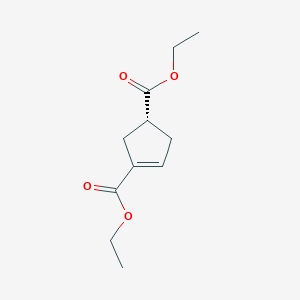
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with an alkene (dienophile) to form a cyclohexene ring, which can then be further functionalized to introduce the ester groups . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under elevated temperatures to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopentene ring structure allows for unique interactions with enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple ether with similar ester groups but lacks the cyclopentene ring.
Diethyl carbonate: Another ester compound with different structural features and applications
Uniqueness
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
189078-69-1 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
WNVXZAQVCGCLKN-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=C(C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC=C(C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


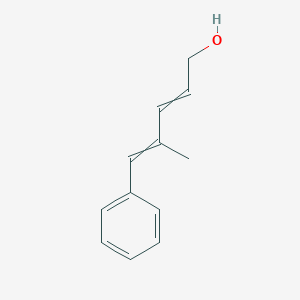



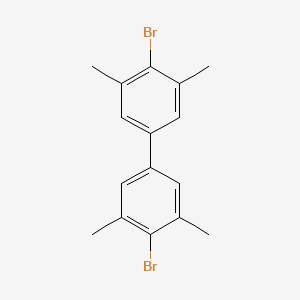
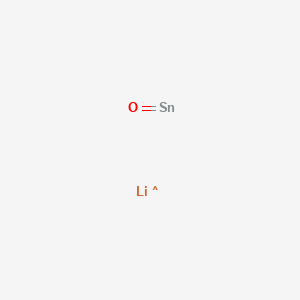
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

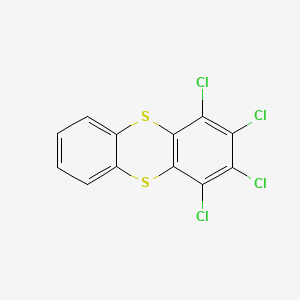
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)

![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
